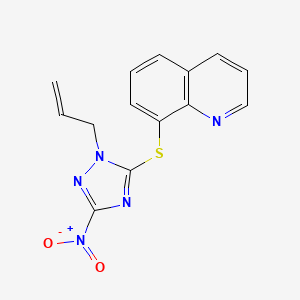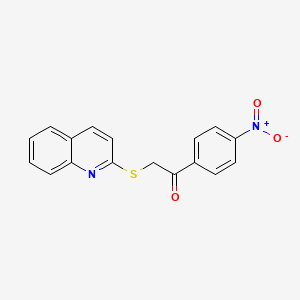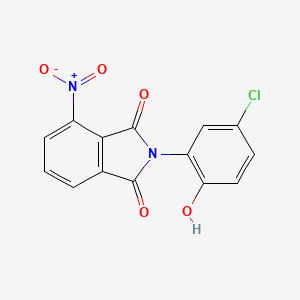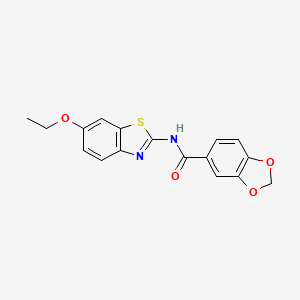
8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline is a heterocyclic compound that contains both a quinoline and a triazole moiety
Vorbereitungsmethoden
The synthesis of 8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline typically involves the reaction of 8-mercaptoquinoline with 1-allyl-3-nitro-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Analyse Chemischer Reaktionen
8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline has several scientific research applications:
Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Chemical Synthesis: The compound serves as a precursor for the synthesis of other complex molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline involves its interaction with various molecular targets and pathways. The triazole moiety can interact with enzymes and proteins through hydrogen bonding and dipole interactions, leading to inhibition or modulation of their activity. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
8-((1-Allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio)quinoline can be compared with other similar compounds such as:
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high-energy material with applications in explosives.
1,2,4-Triazole: A versatile scaffold in medicinal chemistry with applications in antifungal and anticancer drugs.
Quinoline derivatives: Widely studied for their antimalarial, antibacterial, and anticancer properties.
The uniqueness of this compound lies in its combined triazole and quinoline structure, which imparts a wide range of chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
8-[(5-nitro-2-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c1-2-9-18-14(16-13(17-18)19(20)21)22-11-7-3-5-10-6-4-8-15-12(10)11/h2-8H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXBHXSUFAXBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NC(=N1)[N+](=O)[O-])SC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2-dichloro-4-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene](/img/structure/B5774828.png)
![2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-BUTANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B5774833.png)
![N-[2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B5774838.png)
![3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5774839.png)

METHANONE](/img/structure/B5774854.png)
![1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5774870.png)
![3-[(4-carboxybutanoyl)amino]-2-methylbenzoic acid](/img/structure/B5774883.png)

![4-chloro-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5774894.png)

![N-[4-(BENZYLSULFANYL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-METHYLAMINE](/img/structure/B5774905.png)
![4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate](/img/structure/B5774920.png)
![N-[4-(DIMETHYLCARBAMOYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B5774934.png)
